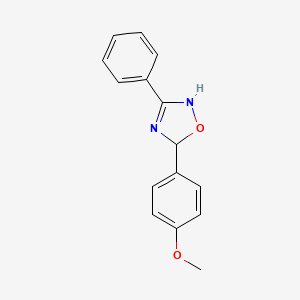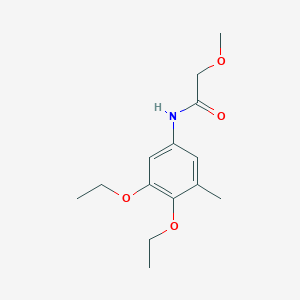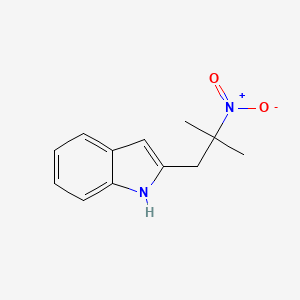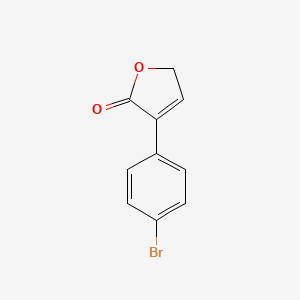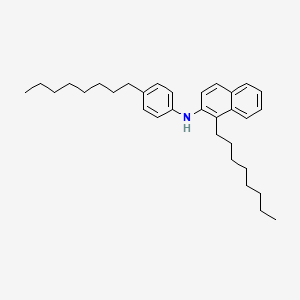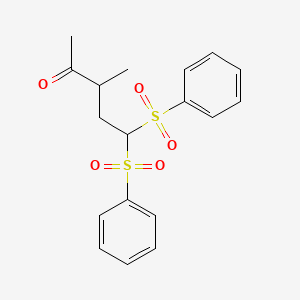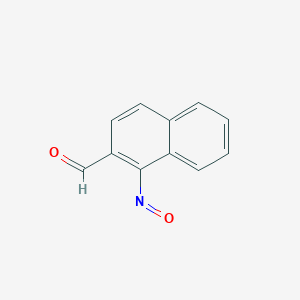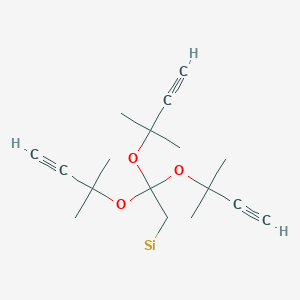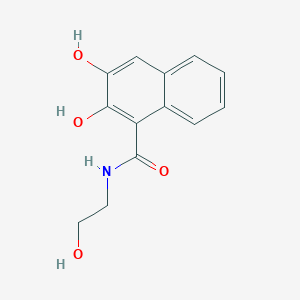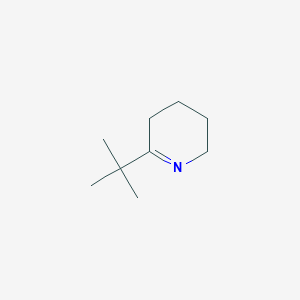
6-tert-Butyl-2,3,4,5-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-Butyl-2,3,4,5-tetrahydropyridine is a heterocyclic compound with the molecular formula C₉H₁₇N It is a derivative of tetrahydropyridine, characterized by the presence of a tert-butyl group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-Butyl-2,3,4,5-tetrahydropyridine typically involves the reaction of piperidine with tert-butyl chloride in the presence of a base such as sodium methoxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation or recrystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 6-tert-Butyl-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted tetrahydropyridine derivatives .
Aplicaciones Científicas De Investigación
6-tert-Butyl-2,3,4,5-tetrahydropyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a precursor for pharmaceutical agents with neuroprotective and anti-inflammatory properties.
Industry: It is utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-tert-Butyl-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact mechanism can vary depending on the context of its application, such as neuroprotection or anti-inflammatory effects .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydropyridine: Lacks the tert-butyl group, leading to different chemical properties and reactivity.
1,2,3,6-Tetrahydropyridine: Another isomer with distinct structural and functional characteristics.
6-Acetyl-2,3,4,5-tetrahydropyridine: Known for its aroma properties, used in flavoring.
Uniqueness: 6-tert-Butyl-2,3,4,5-tetrahydropyridine is unique due to the presence of the tert-butyl group, which influences its steric and electronic properties. This makes it a valuable compound for specific synthetic and research applications .
Propiedades
Número CAS |
90949-17-0 |
|---|---|
Fórmula molecular |
C9H17N |
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
6-tert-butyl-2,3,4,5-tetrahydropyridine |
InChI |
InChI=1S/C9H17N/c1-9(2,3)8-6-4-5-7-10-8/h4-7H2,1-3H3 |
Clave InChI |
GYOXQZZYNAPKIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate](/img/structure/B14363430.png)
![diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate](/img/structure/B14363433.png)
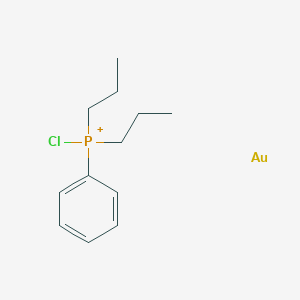
![2,2a-Dihydro-1H-cyclobuta[a]indene](/img/structure/B14363448.png)
